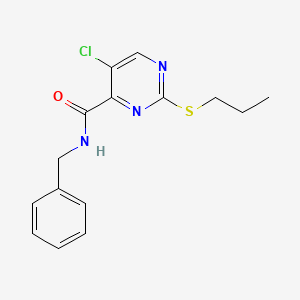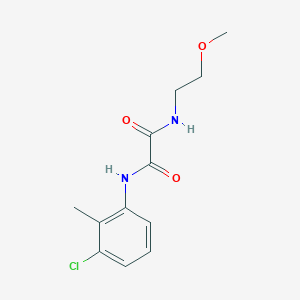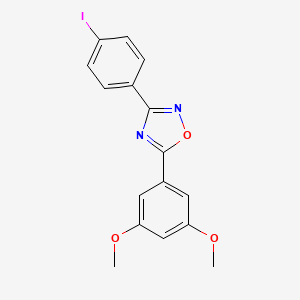![molecular formula C20H19ClN2O2S B5087878 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as BCTB, is a small molecule that has been extensively studied for its potential applications in scientific research. BCTB is a thiazole derivative that has shown promising results in various fields, including neuroscience, cancer research, and drug discovery. In Furthermore, we will list future directions for BCTB research.
Mechanism of Action
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide's mechanism of action is primarily through the inhibition of the TRPM8 ion channel. TRPM8 is a cold and pain-sensing ion channel that is highly expressed in sensory neurons. By inhibiting TRPM8, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can reduce the sensation of cold and pain. 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to have anti-cancer properties, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. Inhibition of the TRPM8 ion channel by 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can lead to a reduction in cold and pain sensation. 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify, making it a useful scaffold for drug discovery. 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is its specificity for the TRPM8 ion channel, which may limit its potential applications in other fields.
Future Directions
There are several future directions for 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide research. One area of interest is the development of 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide derivatives with improved specificity and potency for the TRPM8 ion channel. Another area of interest is the investigation of 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide's anti-cancer properties and its potential use in cancer therapy. Furthermore, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide's anti-inflammatory properties could be explored for the treatment of inflammatory diseases. Finally, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide could be investigated for its potential use in drug delivery systems.
Synthesis Methods
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can be synthesized through a multistep process, starting with the reaction of 4-chlorobenzenesulfonyl chloride with potassium thiocyanate to produce 4-chlorophenyl isothiocyanate. The intermediate product is then reacted with 3-butoxyaniline to form 3-butoxy-N-(4-chlorophenyl)thiourea. Finally, the thiourea is reacted with 2-bromoacetophenone to produce the desired product, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide.
Scientific Research Applications
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in various scientific research fields. In neuroscience, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold and pain. 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Furthermore, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been investigated for its potential use in drug discovery, as it can act as a scaffold for the development of new drugs.
properties
IUPAC Name |
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-2-3-11-25-17-6-4-5-15(12-17)19(24)23-20-22-18(13-26-20)14-7-9-16(21)10-8-14/h4-10,12-13H,2-3,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCCYVBBJKOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)

![4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5087832.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5087841.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5087843.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5087849.png)
![N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5087851.png)

![ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5087881.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)


![4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)